1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its nitro and carboxylic acid functional groups, exhibits unique chemical properties that make it valuable in various scientific research and industrial applications .
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to inhibit d-amino acid oxidase (dao), a key enzyme involved in the metabolism of d-amino acids .
Mode of Action
For instance, 3-methylpyrazole-5-carboxylic acid inhibits DAO, protecting cells from oxidative stress induced by D-serine .
Biochemical Pathways
If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it may influence the pathways involving d-amino acids .
Result of Action
Similar compounds like 3-methylpyrazole-5-carboxylic acid have been reported to protect dao cells from oxidative stress induced by d-serine .
Preparation Methods
The synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired dinitro compound, which is then purified through recrystallization .
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid can be compared with other nitro-substituted pyrazoles, such as:
1-Methyl-4,5-dinitroimidazole: Similar in structure but with an imidazole ring, this compound also exhibits high-energy properties and is used in explosive formulations.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has different functional groups that confer unique chemical properties.
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid: This compound has a bromine atom instead of a second nitro group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of stability and reactivity suitable for various applications .
Properties
IUPAC Name |
2-methyl-4,5-dinitropyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O6/c1-7-3(5(10)11)2(8(12)13)4(6-7)9(14)15/h1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTJRSZLWUQNQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428324 | |
Record name | SBB022231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-19-2 | |
Record name | SBB022231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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